molecular formula C19H21N3O3 B2901965 1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1211801-96-5

1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2901965
CAS No.: 1211801-96-5
M. Wt: 339.395
InChI Key: HFRRGGDAUIJOQP-UHFFFAOYSA-N
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Description

1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This urea derivative is structurally characterized by a benzyl group and a 2-oxopyrrolidine (or gamma-lactam) moiety attached to a phenyl ring, a design feature found in compounds investigated for central nervous system (CNS) activity . Compounds featuring the urea functional group and aromatic systems have been explored as ligands for biologically relevant targets . Specifically, related benzyl-urea compounds have been studied in the context of p38α mitogen-activated protein kinase (p38α MAPK) signaling, a pathway implicated in cellular stress responses and inflammation . Furthermore, the structural attributes of this molecule, including its potential for hydrogen bonding and hydrophobic interactions, make it a valuable scaffold for designing potential enzyme inhibitors or probes for probing protein function . Researchers can utilize this high-purity compound as a key intermediate in multi-target directed ligand (MTDL) strategies, particularly in developing therapeutics for complex neurodegenerative conditions . It is also an important building block for investigating structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for use in humans, animals, or as a drug, and it must not be incorporated into foods, cosmetics, or other consumer products.

Properties

IUPAC Name

1-benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-12-15(9-10-16(17)22-11-5-8-18(22)23)21-19(24)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRRGGDAUIJOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline

The phenylamine intermediate is synthesized via sequential functionalization of a nitrobenzene precursor:

Step 1: Nitration and Methoxylation
4-Nitro-3-methoxyphenol undergoes nitration to introduce the nitro group at the para position. Methoxylation is achieved using dimethyl sulfate under alkaline conditions.

Step 2: Pyrrolidinone Ring Formation
The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C). Subsequent reaction with γ-butyrolactam in the presence of phosphorus oxychloride forms the 2-oxopyrrolidin-1-yl moiety through nucleophilic substitution.

Reaction Conditions

Parameter Value/Range
Temperature 80–100°C
Solvent Anhydrous DMF
Catalyst POCl₃ (1.2 equiv)
Reaction Time 6–8 hours
Yield 68–72%

Benzyl Isocyanate Preparation

Benzyl isocyanate is synthesized from benzylamine via phosgenation:
$$ \text{Benzylamine} + \text{COCl}_2 \rightarrow \text{Benzyl isocyanate} + 2\text{HCl} $$
Phosgene gas is introduced under controlled conditions (-10°C, dichloromethane solvent), with triethylamine as an acid scavenger.

Key Safety Considerations

  • Use of closed-system reactors to handle phosgene
  • Continuous monitoring of gas emissions
  • Quenching residual phosgene with aqueous NaOH

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

The primary method involves reacting 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with benzyl isocyanate:

Procedure

  • Dissolve the aniline intermediate (1.0 equiv) in anhydrous THF.
  • Add benzyl isocyanate (1.1 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature under nitrogen atmosphere.
  • Quench with ice water and extract with ethyl acetate.

Optimization Data

Parameter Effect on Yield
Solvent (THF vs DCM) THF: 78% vs DCM: 65%
Temperature RT: 78% vs 40°C: 82%
Stoichiometry 1.1 equiv optimal

Carbodiimide-Assisted Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Reaction Scheme
$$ \text{Benzylamine} + \text{Aniline} \xrightarrow{\text{EDC, NHS}} \text{Urea} $$

Advantages

  • Avoids handling toxic isocyanates
  • Suitable for heat-sensitive substrates

Comparative Performance

Metric Isocyanate Route EDC Route
Yield 78% 65%
Purity (HPLC) 98.5% 95.2%
Reaction Time 12 hours 24 hours

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors for enhanced safety and efficiency:

System Parameters

  • Reactor Volume: 50 L
  • Flow Rate: 2.5 L/min
  • Temperature Gradient: 0°C → 25°C over 10 m coil

Benefits vs Batch Processing

Factor Batch Continuous Flow
Productivity 15 kg/day 42 kg/day
Solvent Consumption 300 L/kg 150 L/kg
Impurity Profile 1.8% 0.9%

Crystallization Optimization

Final purification uses anti-solvent crystallization:

Conditions

  • Solvent: Ethanol/Water (70:30 v/v)
  • Cooling Rate: 0.5°C/min
  • Seed Crystal Size: 20–50 µm

Crystal Properties

Property Value
Purity 99.3% (HPLC)
Mean Particle Size 120 µm
Bulk Density 0.45 g/cm³

Analytical Validation Protocols

Structural Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 5H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 4.32 (d, J = 5.6 Hz, 2H), 3.81 (s, 3H), 3.42–3.38 (m, 2H), 2.36–2.28 (m, 2H), 1.93–1.85 (m, 2H).
  • ¹³C NMR: 158.9 (C=O), 152.1 (Ar-OCH₃), 139.4 (quat. Ar), 128.7–126.3 (Ar-CH), 48.9 (N-CH₂), 32.1 (pyrrolidinone CH₂).

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Column C18, 5 µm, 250 × 4.6 mm
Mobile Phase Acetonitrile/Water (55:45)
Flow Rate 1.0 mL/min
Retention Time 8.72 min
Purity Criteria ≥98.5% (UV 254 nm)

Chemical Reactions Analysis

1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Data
Target Compound C₁₉H₂₀N₃O₃* ~352.4 3-methoxy, 4-(2-oxopyrrolidin-1-yl)phenyl Urea, benzyl, lactam, methoxy N/A
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea C₂₀H₂₂FN₃O₂ 355.4 4-fluorobenzyl, 5-oxopyrrolidin Urea, benzyl, lactam, fluorine CAS 946220-45-7
1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea C₂₀H₂₂FN₃O₂ 355.4 4-fluorophenyl, ethyl, 5-oxopyrrolidin Urea, benzyl, lactam, ethyl, fluorine CAS 894036-98-7
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 466.4 Trifluoromethylphenyl, benzodioxol Urea, pyrrolidine, carboxylic acid 68% yield, >99% purity; MS m/z 466

*Estimated based on structural analysis.

Key Observations:

Substituent Effects: The target compound contains a methoxy group, which is electron-donating and may enhance solubility compared to the fluorinated analogs (e.g., 4-fluorobenzyl in ), where fluorine’s electronegativity could reduce solubility but improve metabolic stability. The 2-oxopyrrolidin-1-yl group in the target differs from the 5-oxopyrrolidin in analogs .

Molecular Weight and Complexity :

  • The trifluoromethylphenyl-containing compound has a higher molecular weight (466.4 vs. ~352–355.4 for others) due to the benzodioxol and trifluoromethyl groups, which may increase lipophilicity and steric hindrance.

Synthetic Feasibility: The compound in achieved a 68% crude yield with >99% purity, suggesting efficient synthesis despite structural complexity. No comparable data are available for the target or fluorinated analogs.

Spectral and Physicochemical Properties

  • FTIR and MS Data :

    • The compound in exhibits a urea carbonyl stretch at 1675 cm⁻¹ and a molecular ion peak at m/z 466 (APCI-MS), consistent with its formula . Similar urea derivatives, including the target, would likely share characteristic urea C=O stretches (~1650–1700 cm⁻¹).
    • Fluorinated analogs may show distinct C-F vibrational modes (~1100–1250 cm⁻¹) absent in the methoxy-containing target.
  • The trifluoromethyl group in significantly increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrrolidin-2-one ring via cyclization of γ-aminobutyric acid derivatives under acidic conditions .
  • Step 2: Functionalization of the phenyl ring with methoxy and 2-oxopyrrolidin-1-yl groups via nucleophilic substitution or coupling reactions .
  • Step 3: Urea bridge formation using benzyl isocyanate or carbodiimide-mediated coupling .

Validation:

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity.
  • Structural Confirmation: 1^1H/13^13C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm molecular integrity .

Q. How do substituents (e.g., benzyl, methoxy) influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity: The benzyl group increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Electron-Donating Effects: The methoxy group stabilizes the phenyl ring via resonance, altering electronic distribution (verified via DFT calculations) .
  • Solubility: Polar groups like the urea moiety improve aqueous solubility (measured via nephelometry in PBS buffer) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across in vitro vs. in vivo models?

Methodological Answer:

  • Data Normalization: Account for metabolic differences using liver microsome assays to identify active metabolites .
  • Dose-Response Correlation: Use pharmacokinetic (PK) profiling (e.g., LC-MS/MS) to align in vitro IC50_{50} values with in vivo plasma concentrations .
  • Target Engagement: Validate receptor binding via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can crystallography and computational modeling optimize the compound’s binding to kinase targets?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target kinases (e.g., EGFR or CDK2) to resolve binding conformations at 1.8–2.2 Å resolution .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., using GROMACS) to identify key hydrogen bonds with catalytic lysine residues .
  • SAR Optimization: Modify the benzyl or pyrrolidinone moiety based on ΔG binding energy calculations (AutoDock Vina) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Standardized Synthesis: Use controlled reaction conditions (e.g., anhydrous DMF, 0°C for urea coupling) .
  • QC Protocols: Implement orthogonal analytical methods (e.g., IR spectroscopy for carbonyl group verification) .
  • Assay Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to internal standards .

Q. How do hydrolysis products of the urea moiety impact toxicity profiles?

Methodological Answer:

  • Hydrolysis Conditions: Treat the compound with 1M HCl/NaOH at 37°C for 24h to simulate metabolic degradation .
  • Product Identification: LC-MS identifies aniline and CO2_2 as primary byproducts.
  • Toxicity Screening: Use HepG2 cell viability assays (MTT protocol) to compare parent compound and degradation products .

Q. What comparative studies distinguish this compound from structurally similar urea derivatives?

Methodological Answer:

  • Structural Analogues: Compare with 1-benzyl-3-(4-methoxyphenyl)urea (lacking pyrrolidinone) and 1-(4-fluorobenzyl)-3-phenylurea .
  • Activity Metrics: Measure IC50_{50} against shared targets (e.g., COX-2) using fluorescence polarization assays.
  • Thermodynamic Profiling: Differential Scanning Calorimetry (DSC) reveals stability differences due to the pyrrolidinone ring .

Q. How can researchers validate off-target effects in high-throughput screening (HTS)?

Methodological Answer:

  • Panel Screening: Test against the Pharmaprobes® panel (100+ kinases) to identify off-target inhibition .
  • CRISPR-Cas9 Knockout: Eliminate putative off-target genes (e.g., PI3K) and reassess activity in cell proliferation assays .
  • Chemoproteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes .

Q. What environmental impact assessments are relevant for lab-scale synthesis?

Methodological Answer:

  • Waste Analysis: Quantify solvent (DMF, THF) and heavy metal residues via ICP-MS .
  • Biodegradation: Use OECD 301D shake-flask test to assess microbial degradation in wastewater .
  • Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) and optimize for atom economy .

Q. How do researchers reconcile discrepancies between computational predictions and empirical data?

Methodological Answer:

  • Validation Pipeline: Cross-check docking scores (Glide SP/XP) with experimental IC50_{50} values .
  • Force Field Refinement: Adjust AMBER parameters for urea-protein van der Waals interactions .
  • Blind Testing: Synthesize top-ranked virtual hits and validate in biochemical assays .

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